molecular formula C12H12Cl2N6 B12217114 Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-

Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-

Cat. No.: B12217114
M. Wt: 311.17 g/mol
InChI Key: KMAIFLZOVSMJLY-UHFFFAOYSA-N
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Description

Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-] (hereafter referred to as Compound X) is a bis-pyridazine derivative featuring two 6-chloropyridazine moieties linked via a 1,4-piperazine bridge. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the flexibility of the piperazine spacer.

Properties

Molecular Formula

C12H12Cl2N6

Molecular Weight

311.17 g/mol

IUPAC Name

3-chloro-6-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]pyridazine

InChI

InChI=1S/C12H12Cl2N6/c13-9-1-3-11(17-15-9)19-5-7-20(8-6-19)12-4-2-10(14)16-18-12/h1-4H,5-8H2

InChI Key

KMAIFLZOVSMJLY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)Cl)C3=NN=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Materials and Reagents

  • 3,6-Dichloropyridazine (CAS 17065-57-1): 2.98 g (20 mmol)
  • Piperazine (CAS 110-85-0): 0.86 g (10 mmol)
  • DMF : 30 mL
  • Acetonitrile : Optional co-solvent

Procedure

  • Reaction Setup : Combine 3,6-dichloropyridazine (20 mmol) and piperazine (10 mmol) in anhydrous DMF (30 mL) under nitrogen atmosphere.
  • Heating : Reflux at 120°C for 12–18 hours, monitoring progress via thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate).
  • Workup : Cool the reaction mixture to room temperature, evaporate solvent under reduced pressure, and suspend the residue in ice-cold water.
  • Purification : Filter the precipitate and purify via silica gel column chromatography (gradient: 5–20% methanol in dichloromethane) to isolate the title compound as a white solid.

Yield and Characterization

  • Yield : 72–85% (depending on solvent and temperature)
  • Melting Point : 215–218°C (decomposes)
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J = 6.4 Hz, 2H, pyridazine H-5), 7.45 (d, J = 6.4 Hz, 2H, pyridazine H-4), 3.78 (s, 8H, piperazine H).
    • ESI-MS : m/z 384.1 [M+H]⁺.

Comparative Analysis of Reaction Conditions

Parameter Condition A (DMF) Condition B (Acetonitrile) Condition C (DMF/Acetonitrile)
Temperature (°C) 120 130 140
Time (h) 18 14 10
Yield (%) 78 68 85
Purity (HPLC, %) 98.2 96.5 99.1

Key Observations :

  • Mixed solvents (DMF/acetonitrile) enhance reaction rates and yields by balancing solvent polarity and nucleophile accessibility.
  • Elevated temperatures (>130°C) risk decomposition, necessitating precise thermal control.

Byproduct Formation and Mitigation

Common byproducts include:

  • Mono-substituted Intermediate : 3-(Piperazin-1-yl)-6-chloropyridazine, formed due to incomplete substitution.
  • Di-substituted Isomer : 6,6'-(1,4-Piperazinediyl)bis[3-chloropyridazine], arising from unintended substitution at the 6-position.

Mitigation Strategies :

  • Stoichiometric Excess : Using 2.2 equivalents of 3,6-dichloropyridazine per piperazine equivalent suppresses mono-substitution.
  • Stepwise Addition : Gradual introduction of piperazine minimizes dimerization side reactions.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

  • Reactor Type : Jacketed glass-lined reactor with mechanical stirring.
  • Batch Size : 1 kg of 3,6-dichloropyridazine yields ~700 g of product.
  • Cost Analysis :
    • Raw Materials: $12,000/kg (piperazine), $8,500/kg (3,6-dichloropyridazine).
    • Overall Cost: $25,000/kg (including purification).

Green Chemistry Innovations

  • Solvent Recycling : DMF recovery via distillation reduces waste by 40%.
  • Catalytic Acceleration : Addition of 1 mol% CuI lowers reaction time to 8 hours with 88% yield.

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridazine derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups into the compound .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : 6-chloropyridazine and piperazine.
  • Reaction Conditions : Typically involves refluxing in suitable solvents such as dimethyl sulfoxide or methanol.
  • Yield : The synthesis can yield moderate to high purity products depending on the reaction conditions and purification methods employed.

Biological Activities

Pyridazine derivatives exhibit a wide range of biological activities that make them promising candidates for drug development. Below are some notable applications:

Antimicrobial Activity

Research indicates that pyridazine derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-] can inhibit bacterial growth and show activity against various pathogens including Gram-positive and Gram-negative bacteria .

Anticancer Properties

Several pyridazine derivatives have been evaluated for their anticancer potential. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting specific kinases involved in cell proliferation and survival pathways .

Analgesic and Anti-inflammatory Effects

Pyridazine compounds have been explored for their analgesic and anti-inflammatory properties. Research has indicated that certain derivatives can effectively reduce pain and inflammation without the side effects typically associated with opioid analgesics .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyridazine derivatives revealed that those with piperazine linkages exhibited enhanced antibacterial activity compared to their non-piperazine counterparts. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 2: Cancer Cell Apoptosis

In another investigation, Pyridazine derivatives were tested against human breast cancer cell lines. The results indicated that these compounds could significantly decrease cell viability and induce apoptosis via caspase activation pathways. This suggests potential for further development as anticancer agents .

Data Table: Biological Activities of Pyridazine Derivatives

Activity Type Compound Target Pathogen/Cell Line IC50/MIC (µM) Reference
AntibacterialPyridazine derivative AStaphylococcus aureus5
AntibacterialPyridazine derivative BEscherichia coli10
AnticancerPyridazine derivative CMCF-7 (breast cancer)15
AnalgesicPyridazine derivative DPain model (in vivo)-

Mechanism of Action

The mechanism of action of Pyridazine, 3,3’-(1,4-piperazinediyl)bis[6-chloro-] involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Compound X with Analogues

Compound Name Core Structure Key Substituents Biological Activity Source (Evidence ID)
Compound X Bis-pyridazine + piperazine bridge 6-chloro, symmetric linkage Inferred analgesic/anti-inflammatory*
4,4′-(1,4-Piperazinediyl)bisbenzamidine Bis-benzamidine + piperazine bridge Benzamidine groups Anti-Pneumocystis carinii
3-Chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine Pyridazine + piperazine 3-chloro, pyridin-2-yl substituent Analgesic, anti-inflammatory
Pyridazinium cis/trans isomers Pyridazinium core Variable substituents Antimicrobial (cis > trans)
MAO-B inhibitors (4a, 4b, 4c) Pyridazine (4a), pyrazine (4b), pyridine (4c) Fluorobenzoyl moieties MAO-B inhibition: 4b (88.49%) > 4a (13.15%)

*Inferred from structurally related compounds in .

Key Findings from Comparative Analysis

Influence of Heterocyclic Core
  • Pyridazine vs. Pyrazine/Pyridine : In MAO-B inhibition studies, pyrazine derivatives (e.g., 4b) exhibit significantly higher activity (88.49%) compared to pyridazine (4a, 13.15%) and pyridine (4c, 11.24%) analogs . This suggests that nitrogen positioning in the heterocyclic ring critically impacts enzyme interaction.
Role of Piperazine Linkage
  • The 1,4-piperazine bridge in Compound X likely enhances conformational flexibility, enabling optimal interactions with biological targets.
Stereochemical Considerations
  • Cis vs. Trans Isomerism: Pyridazinium cis-isomers exhibit superior antimicrobial activity compared to trans-isomers, highlighting the importance of spatial arrangement .
Substituent Effects
  • Benzamidine vs. Pyridazine : Replacing pyridazine with benzamidine groups (as in ) shifts activity toward antiparasitic effects, whereas pyridazine derivatives (e.g., Compound X) may favor central nervous system targets due to improved blood-brain barrier penetration .

Biological Activity

Pyridazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-] is noted for its potential therapeutic applications, including antitumor, antibacterial, and antifungal properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of Pyridazine, 3,3'-(1,4-piperazinediyl)bis[6-chloro-] can be described by its molecular formula C13H14ClN5C_{13}H_{14}ClN_5. The compound features a piperazine moiety connected to two chlorinated pyridazine rings. The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorinated pyridazines under controlled conditions.

Antitumor Activity

Research has demonstrated that pyridazine derivatives exhibit significant antitumor effects. A study synthesized a series of 6-substituted pyridazines and evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with piperazine substitutions showed enhanced activity compared to their unsubstituted counterparts. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

CompoundCell LineIC50 (µM)
3-Chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazineHeLa5.2
3-Chloro-6-(4-methylpiperazin-1-yl)pyridazineMCF77.8
Control (untreated)--

Antibacterial Activity

The antibacterial properties of Pyridazine derivatives have also been explored. A study assessed the efficacy of several synthesized compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the piperazine group exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Control (antibiotic)5

Antifungal Activity

In addition to antibacterial properties, Pyridazine derivatives have shown promising antifungal activity. A series of experiments evaluated their effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. The results indicated that these compounds could inhibit fungal growth effectively, suggesting a potential role in treating fungal infections .

Fungal StrainInhibition Zone Diameter (mm)
Candida albicans18
Aspergillus niger15
Control (antifungal agent)25

Case Studies

  • Antitumor Efficacy : In a clinical study involving patients with advanced cancer, a derivative of Pyridazine was administered as part of a combination therapy. Results showed a significant reduction in tumor size in over 60% of participants after three months of treatment.
  • Antibacterial Trials : A randomized controlled trial tested a formulation containing Pyridazine derivatives on patients with bacterial infections resistant to standard antibiotics. The treatment resulted in a marked improvement in clinical outcomes compared to the placebo group.

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